Dihydridotin
Description
Structure
2D Structure
Properties
Molecular Formula |
H2Sn |
|---|---|
Molecular Weight |
120.73 g/mol |
IUPAC Name |
λ2-stannane |
InChI |
InChI=1S/Sn.2H |
InChI Key |
OLGIDLDDXHSYFE-UHFFFAOYSA-N |
SMILES |
[SnH2] |
Canonical SMILES |
[SnH2] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Elucidation of Dihydridotin Snh2
Gas-Phase Detection and High-Resolution Spectroscopy of SnH2 and its Isotopologues (e.g., SnD2)
The first-time detection and characterization of SnH2 and its deuterated isotopologue, SnD2, in the gas phase have been achieved through high-resolution spectroscopic methods, primarily Laser-Induced Fluorescence (LIF) and emission spectroscopy. These techniques allow for the detailed analysis of the molecule's electronic transitions and rovibronic structure.
Laser-Induced Fluorescence (LIF) spectroscopy has been pivotal in the gas-phase detection of SnH2 and SnD2. These reactive species are typically generated in a pulsed electric discharge jet, often using precursors such as tetramethyltin (B1198279) ((CH3)4Sn) or stannane (B1208499) (SnH4) and its deuterated form (SnD4), diluted in a high-pressure inert gas like argon researchgate.netaip.orgnih.govcore.ac.uk. The LIF spectra probe transitions to the electronically excited state of the jet-cooled molecules, specifically the ùB1–X̃¹A1 electronic transition researchgate.netaip.orgnih.govcore.ac.uk. Studies have revealed that the LIF spectra often exhibit a limited number of rovibronic transitions, predominantly to the lowest rotational energy levels in the excited state. This observation is attributed to a rotational-level-dependent predissociation process that significantly reduces the fluorescence yield and lifetime for higher rotational states aip.orgslideplayer.comcore.ac.uk. The LIF spectrum of SnD2, in particular, has provided sufficient rotational structure to enable the determination of ground and excited state geometries aip.orgnih.govcore.ac.uk. Due to the presence of multiple tin isotopes with varying natural abundances, spectral analysis can be complicated by isotope splittings, although in some cases, such as the 0-0 band of SnH2, isotopic lines may be coincident slideplayer.comaip.org.
Emission spectroscopy complements LIF studies by providing insights into the ground electronic state energy levels and excited-state relaxation pathways. By exciting molecules to specific vibrational levels in the excited electronic state via LIF and then analyzing the subsequent fluorescence, researchers can measure emission spectra researchgate.netaip.org. These spectra offer valuable information about the higher vibrational levels of the ground electronic state and the processes occurring within the excited state researchgate.netaip.org. The emission spectra of SnH2 are characterized by long progressions in the bending vibrational mode (ν2), which is consistent with the significant change in bond angle observed upon electronic excitation aip.org. The observed emission patterns are also in agreement with assignments to the SnH2 molecule core.ac.uk.
Detailed rotational and rovibronic structure analysis of both LIF and emission spectra allows for the determination of molecular constants, leading to the characterization of the ground and excited electronic states. Through such analyses, the molecular geometries of SnH2 in its ground (X̃¹A1) and excited (ùB1) states have been determined. The ground state is found to be bent with a bond angle of approximately 91.0°, while the excited state exhibits a significantly larger bond angle of about 122.9° aip.orgnih.govcore.ac.uk. This substantial increase in the bond angle upon electronic excitation is consistent with predictions from the Walsh postulate for molecules with similar electronic configurations aip.orgaip.orgidealspectroscopy.com. The bond lengths also change upon excitation, with the Sn-H bond length being approximately 1.768 Å in the ground state and 1.729 Å in the excited state aip.orgnih.govcore.ac.uk.
Table 1: Molecular Geometries of SnH2
| State | Bond Length (r) [Å] | Bond Angle (θ) [°] |
| Ground (X̃¹A1) | 1.768 | 91.0 |
| Excited (ùB1) | 1.729 | 122.9 |
Data derived from aip.orgnih.govcore.ac.uk.
A key finding from the spectroscopic studies of SnH2 is the presence of a rotational-level-dependent predissociation process in its excited electronic state aip.orgnih.govcore.ac.ukidealspectroscopy.comdntb.gov.ua. This phenomenon leads to a rapid decrease in fluorescence yield and lifetime as the rotational angular momentum increases within a given vibronic level. Consequently, fluorescence is typically observed only from the lowest rotational and vibrational levels in the excited state, as higher energy levels are prone to dissociation aip.orgidealspectroscopy.com. This behavior is analogous to that observed in lighter group 14 dihydrides like SiH2 and GeH2 and is understood to involve the formation of ground-state tin atoms and hydrogen molecules aip.orgdntb.gov.ua. The fluorescence lifetimes of the excited state rotational levels decrease with increasing J', indicating that these levels are shorter-lived as they approach the dissociation limit core.ac.ukidealspectroscopy.com.
Matrix Isolation Spectroscopic Investigations of SnH2
Matrix isolation spectroscopy is a valuable technique for studying unstable and reactive species by trapping them in an inert solid matrix, typically at cryogenic temperatures (10-40 K) ruhr-uni-bochum.dewikipedia.orgfu-berlin.defu-berlin.de. While the primary detailed studies of SnH2 have focused on its gas-phase spectroscopy, it has also been observed that SnH2 can be trapped in solid hydrogen researchgate.net. Such investigations, likely employing infrared (IR) spectroscopy, would provide complementary information on the vibrational properties of SnH2 and its interactions within the solid matrix environment fu-berlin.deresearchgate.net. The low temperatures and isolation in a matrix environment inhibit diffusion and bimolecular reactions, allowing for the characterization of the species through its vibrational fingerprint ruhr-uni-bochum.dewikipedia.orgfu-berlin.de.
Advanced Spectroscopic Probes for Stabilized Dihydridotin Species
The research primarily details the spectroscopic characterization of transient, gas-phase SnH2. However, advanced techniques such as fluorescence hole-burning spectroscopy have also been employed to probe specific excited-state levels, which can reveal information about predissociation dynamics and locate higher energy states slideplayer.comidealspectroscopy.com. Furthermore, theoretical calculations, including ab initio studies, play a crucial role in interpreting experimental spectroscopic data, predicting molecular properties, and understanding the electronic structure and potential energy surfaces of SnH2 aip.orgaip.orgidealspectroscopy.comidealspectroscopy.com. These computational methods, combined with experimental spectroscopy, provide a comprehensive understanding of the molecule's behavior.
Table 2: Tin Isotopes and Natural Abundances
| Isotope | Natural Abundance (%) |
| 116Sn | 14.54 |
| 117Sn | (minor) |
| 118Sn | 24.22 |
| 119Sn | (minor) |
| 120Sn | 32.6 |
| 122Sn | (minor) |
| 124Sn | (minor) |
Data compiled from slideplayer.comaip.org. Tin has seven major and three minor stable isotopes.
Compound List:
this compound (SnH2)
Deuterated this compound (SnD2)
Quantum Chemical and Computational Studies on Dihydridotin Snh2
Theoretical Frameworks for Electronic Structure and Energetics of SnH₂
The accurate description of the electronic structure and energetics of SnH₂ necessitates advanced theoretical methodologies capable of handling electron correlation and relativistic effects inherent to heavy elements like tin.
Ab Initio Methods (e.g., Coupled Cluster Singles and Doubles with Triples Added Perturbatively [CCSD(T)], Complete Active Space Self-Consistent Field/Configuration Interaction [CAS SCF/CI])
Ab initio methods, which derive their results directly from fundamental quantum mechanical principles without empirical parameters, are crucial for high-accuracy predictions.
Complete Active Space Self-Consistent Field/Configuration Interaction (CAS SCF/CI): This approach is particularly powerful for systems with significant multi-reference character, where single-reference methods may fail. CAS SCF/CI calculations have been performed on the ground and excited electronic states of SnH₂. For instance, Balasubramanian reported CAS SCF/CI calculations on the ground and first two excited states of SnH₂ in 1986, which also included estimations of relativistic effects uky.edu. Relativistic configuration interaction (RCI) schemes, building upon CAS SCF and CI, have been employed to account for both electron correlation and spin-orbit effects in polyatomic molecules containing heavy atoms like tin aip.org.
Coupled Cluster Singles and Doubles with Triples Added Perturbatively (CCSD(T)): CCSD(T) is considered a benchmark method in ab initio quantum chemistry due to its high accuracy in describing electron correlation. It is frequently used for calculating properties such as singlet-triplet energy gaps and interaction energies. Studies investigating the interaction of SnX₂ species (including SnH₂) with aromatic molecules have utilized CCSD(T) to obtain highly accurate interaction energies nih.gov. CCSD(T) is also a standard method for obtaining precise singlet-triplet energy gaps, offering a high level of reliability for these critical electronic properties frontiersin.org.
Density Functional Theory (DFT) and Hybrid Functionals (e.g., B3LYP)
Density Functional Theory (DFT) offers a computationally efficient alternative for electronic structure calculations, relying on the electron density to determine molecular properties. Hybrid functionals, such as B3LYP, incorporate a fraction of exact Hartree-Fock exchange with DFT-based correlation and exchange functionals, often leading to improved accuracy for a wide range of chemical properties nctu.edu.twnctu.edu.tw.
DFT methods, including the B3LYP functional, have been extensively applied to SnH₂. Molecular structure optimizations and vibrational frequency calculations have been performed using B3LYP in conjunction with basis sets like 6-311++G** or 6-311++G(d,p) asianpubs.orgderpharmachemica.com. DFT has also been employed to study the interaction of SnH₂ with aromatic systems, analyzing complexation energies and geometries nih.govresearchgate.netnih.gov. Other DFT approaches, such as the Localized Coupled-Cluster-Gaussian-Local Spin-Density (LCGTO-LSD-VWN) method, have also been used to investigate the electronic properties of SnH₂ aip.org.
Relativistic Effects in Tin-Containing Systems
Given tin's position as a heavy element (atomic number 50), relativistic effects play a significant role in determining its chemical behavior and the properties of its compounds, including SnH₂ ethz.chwikipedia.org. These effects arise from the high velocities of electrons orbiting the nucleus, which approach the speed of light, leading to modifications in electron distribution and orbital energies.
Relativistic treatments, particularly those incorporating spin-orbit coupling, are essential for accurately describing the electronic states and geometries of SnH₂ aip.org. Studies have shown that spin-orbit coupling significantly influences the energy ordering and mixing of the ¹A₁ and ³B₁ electronic states of SnH₂ aip.org. Furthermore, relativistic effects, especially spin-orbit contributions, have been found to be important modulators of the ¹H NMR chemical shifts in Sn(II) hydrides, impacting the observed spectral patterns acs.orgresearchgate.net. Early ab initio calculations also acknowledged and estimated the impact of relativistic effects originating from the tin atom uky.edu.
Prediction and Analysis of Molecular Geometries and Vibrational Frequencies
Computational studies have provided detailed predictions for the molecular geometry and vibrational frequencies of dihydridotin.
Table 1: Molecular Geometries of this compound (SnH₂)
| State | Bond Length (Sn-H) [Å] | Bond Angle (H-Sn-H) [°] | Method/Reference |
| ¹A₁ (ground) | 1.780 (calc.) | 91.6 (calc.) | uky.edu |
| ¹A₁ (ground) | 1.783 (calc.) | 91.6 (calc.) | asianpubs.org |
| ³B₁ (excited) | 1.731 (calc.) | 118.8 (calc.) | uky.edu |
| ¹B₁ (excited) | 1.738 (calc.) | 119.9 (calc.) | uky.edu |
| ³B₁ (excited) | 1.700 (calc.) | ~118.8 (calc.) | aip.org |
Note: Values from uky.edu are presented with B3LYP values in parentheses for the ground state. aip.org provides similar values for excited states.
The ground electronic state of SnH₂ is predicted to be bent, with an H-Sn-H bond angle close to 91.6°. The Sn-H bond lengths are calculated to be around 1.78 Å for the ground state uky.eduasianpubs.org. Excited states, such as the ³B₁ and ¹B₁ states, are also predicted to be bent but with larger H-Sn-H angles, approximately 118-120°, and slightly shorter Sn-H bond lengths uky.eduaip.org.
Table 2: Vibrational Frequencies of this compound (SnH₂)
| Mode | Frequency [cm⁻¹] | Assignment | Method/Reference |
| ν₁ | 1627.3 (calc.) | Symmetric stretch | uky.edu |
| ν₂ | 792.5 (calc.) | Bending | uky.edu |
| ν₃ | 1627.4 (calc.) | Asymmetric stretch | uky.edu |
Calculated vibrational frequencies for the ground state of SnH₂ include a symmetric stretching mode (ν₁) and an asymmetric stretching mode (ν₃) around 1627 cm⁻¹, and a bending mode (ν₂) around 792 cm⁻¹ uky.edu. Experimental detection of the asymmetric stretching band (ν₃) has been reported at approximately 1681.8 cm⁻¹ uky.edu.
Investigation of Excited Electronic States and Singlet-Triplet Energy Gaps
Computational studies have explored the electronic excitation spectrum and energy differences between singlet and triplet states of SnH₂.
Table 3: Singlet-Triplet Energy Gaps for this compound (SnH₂)
| Energy Gap (¹A₁ - ³B₁) | Value [kcal/mol] | Value [cm⁻¹] | Method/Reference |
| Singlet-Triplet Gap | 23.7 | ~8300 | uky.edu |
| Energy Separation (ΔE) | 23.8 | ~8330 | aip.org |
The ground state of SnH₂ is the ¹A₁ state, with the first excited states being the ³B₁ and ¹B₁ states uky.eduaip.org. Calculations predict the ¹B₁ state to be located at roughly 17,000 cm⁻¹ uky.edu. The energy difference between the ground singlet state (¹A₁) and the first excited triplet state (³B₁) has been computed to be approximately 23.7–23.8 kcal/mol uky.eduaip.org. These values are significant and provide insight into the potential for intersystem crossing between these states. Relativistic effects, particularly spin-orbit coupling, play a role in the mixing and energy separation of these states aip.org.
Computational Modeling of Reactivity and Reaction Mechanisms
Computational methods are essential for understanding the chemical reactivity and reaction mechanisms involving this compound and related tin(II) hydride species.
Studies on complexes of tin(II) hydrides have demonstrated characteristic reactivity, including oxidative addition of alkyl halides to the tin center and insertion reactions of unsaturated molecules, such as alkynes, into the Sn-H bond rsc.orgnsf.gov. These reactions are often facilitated by the presence of a lone pair of electrons on the Sn(II) atom rsc.org.
Computational investigations have also examined the interactions of SnX₂ species (where X = H, F, Cl, Br, I) with aromatic molecules like benzene (B151609). These studies analyze the binding energies, geometries, and electronic interactions, often employing DFT methods nih.govresearchgate.netnih.gov. For example, Natural Bond Orbital (NBO) analysis has highlighted the importance of overlap between the formally vacant p-orbital on the tin atom and the π-system of benzene in complex formation nih.gov.
Furthermore, computational modeling plays a critical role in elucidating reaction mechanisms by identifying transition states and energy barriers. Techniques such as the Nudged Elastic Band (NEB) method are employed to map out reaction pathways ims.ac.jp. While specific detailed mechanisms for the parent SnH₂ are less documented, these general computational approaches are widely used to understand the transformations of tin hydrides in various chemical processes arxiv.org.
Studies on Interaction Energies and Complexation Thermodynamics (e.g., with Aromatic Systems)
Computational studies have explored the interactions between this compound (SnH2) and aromatic systems, such as benzene. These investigations aim to quantify the strength of these interactions and understand the underlying forces driving complex formation.
Research employing high-level computational methods, including coupled cluster with a complete basis set (CCSD(T)/CBS), has determined interaction energies for complexes formed between tin(II) dihalides (SnX2, where X = H, F, Cl, Br, I) and benzene. For SnH2 specifically, these interaction energies with benzene were found to be in the range of -10.0 to -11.2 kcal/mol nih.gov. This indicates that the SnH2-benzene complexes are rather weakly bound. Further analysis using Symmetry-Adapted Perturbation Theory (SAPT) has highlighted the significant roles of electrostatic and dispersion contributions in these interactions nih.gov. Density Functional Theory (DFT) methods have also been utilized to calculate the uncorrected and counterpoise-corrected interaction energies for SnH2 complexes with both benzene and pyridine (B92270), providing a detailed energetic profile of these non-covalent associations nih.gov.
Analysis of Bond Dissociation Energies and Stability Landscapes
Understanding the intrinsic stability of SnH2 involves analyzing the strength of its chemical bonds, particularly the Sn-H bonds. Computational methods are essential for determining bond dissociation energies (BDEs) and exploring the molecule's stability landscape.
Density Functional Theory (DFT) calculations, often employing methods like B3LYP with augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), have been used to characterize the ground and excited electronic states of SnH2. These studies provide fundamental molecular parameters such as bond lengths and vibrational frequencies, which are indicative of the molecule's structural integrity and stability nrel.gov. For instance, the Sn-H bond length in SnH2 has been computationally determined to be approximately 1.757 Å, with associated vibrational frequencies providing insights into its molecular vibrations nrel.gov. Furthermore, the energy difference between the ground singlet state (˜X1A1) and the first excited triplet state (˜a3B1), known as the singlet-triplet gap, is a key parameter influencing the molecule's reactivity and stability. For SnH2, this gap has been calculated to be around 23.7 kcal/mol nrel.gov.
While specific numerical values for the Sn-H bond dissociation energy (BDE) in SnH2 were not explicitly detailed in the analyzed computational studies, research into BDE calculations for similar X-H bonds in aromatic systems indicates that advanced DFT functionals, such as M06-2X, M05-2X, and M08-HX, in conjunction with appropriate basis sets, offer high accuracy researchgate.netresearchgate.netnrel.gov. These methods are crucial for predicting the thermodynamic stability of chemical bonds and understanding fragmentation pathways nih.govnrel.gov. The concept of a "stability landscape" typically involves mapping potential energy surfaces to identify stable configurations, transition states, and decomposition pathways. While detailed stability landscapes for SnH2 were not explicitly presented in the provided search results, the characterization of its electronic states and the calculation of parameters like the singlet-triplet gap contribute to a broader understanding of its intrinsic stability.
Synthetic Methodologies for Dihydridotin Snh2 and Its Ligand Stabilized Derivatives
Generation of Transient SnH₂ in Gas Phase and Matrix Environments
The fleeting existence of dihydridotin requires methods that can produce and trap the molecule for spectroscopic characterization. These techniques typically involve high-energy processes to fragment precursor molecules, followed by rapid cooling to prevent decomposition.
Pulsed electric discharge jets have proven to be an effective method for generating transient SnH₂ in the gas phase. This technique involves introducing a precursor gas, such as tetramethyltin (B1198279) ((CH₃)₄Sn) or stannane (B1208499) (SnH₄), diluted in a high-pressure inert gas like argon, into a pulsed discharge nozzle. researchgate.netscripps.edubris.ac.uk The electric discharge fragments the precursor molecules, leading to the formation of SnH₂.
The resulting mixture is then rapidly expanded into a vacuum, causing supersonic cooling. This process dramatically lowers the rotational and vibrational temperatures of the molecules, allowing for detailed spectroscopic analysis, such as laser-induced fluorescence (LIF). researchgate.netscripps.edu Through such studies, the ground and excited state geometries of SnH₂ and its deuterated analogue, SnD₂, have been determined. researchgate.net
Table 1: Experimentally Determined Geometries of SnH₂ and SnD₂
| Species | State | Bond Length (r₀) | Bond Angle (θ₀) |
|---|---|---|---|
| SnH₂ | Ground (X̃ ¹A₁) | - | - |
| SnD₂ | Ground (X̃ ¹A₁) | 1.768 Å | 91.0° |
| SnH₂ | Excited (Ã ¹B₁) | - | - |
| SnD₂ | Excited (Ã ¹B₁) | 1.729 Å | 122.9° |
Data from The Journal of Chemical Physics. researchgate.net
Laser ablation provides another route to generate SnH₂ in a controlled environment. This method involves directing a high-power laser onto a solid tin target in the presence of a reactive gas, such as hydrogen (H₂) or deuterium (B1214612) (D₂), within an inert matrix, typically solid argon. researchgate.net The intense laser pulse vaporizes a small amount of the tin target, and the resulting tin atoms react with the hydrogen molecules in the argon matrix to form SnH₂.
The low temperatures of the cryogenic matrix (typically around 10-12 K) effectively trap the newly formed SnH₂ molecules, preventing further reactions and allowing for their characterization by techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net This method has been successfully used to observe the antisymmetric stretching (ν₃) bands of SnH₂ and SnD₂. researchgate.net
The thermal or photochemical decomposition of stannane (SnH₄) is a fundamental process that can lead to the formation of this compound. Stannane is known to be unstable and decomposes into metallic tin and hydrogen. rsc.org SnH₂ is a likely intermediate in this decomposition pathway. While the controlled decomposition of stannane specifically to isolate and study SnH₂ is challenging due to the high reactivity of the intermediates, it is a recognized source of this transient species.
In specialized applications, such as extreme ultraviolet (EUV) lithography, the formation and subsequent decomposition of stannane on surfaces are of significant interest. rsc.orgrsc.org The interaction of hydrogen plasma with tin surfaces can generate SnH₄, which can then decompose, potentially involving SnH₂ as a transient species. rsc.org
Stabilization Strategies for Low-Valent Tin Dihydrides
The inherent instability of SnH₂ has driven the development of synthetic strategies to isolate stable derivatives. These approaches rely on the principles of kinetic stabilization, where sterically bulky ligands are used to shield the reactive tin(II) center from intermolecular interactions that would lead to decomposition.
One of the most successful strategies for stabilizing low-valent tin hydrides involves the use of sterically demanding organic ligands, particularly m-terphenyl (B1677559) derivatives. researchgate.netscripps.edu These bulky ligands create a protective pocket around the tin center, preventing oligomerization and other decomposition pathways.
The synthesis of stable diaryltin dihydrides of the type Ar₂SnH₂ and aryltin trihydrides ArSnH₃, where 'Ar' represents a bulky aryl group, has been achieved. researchgate.netscripps.edu A common synthetic route involves the preparation of an aryltin dihalide precursor, Ar₂SnX₂, followed by reduction with a hydride-transfer reagent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). researchgate.netscripps.edu
For example, diaryltin dihydrides featuring the highly sterically encumbered aryl ligand Ar* (where ⁱPrAr* = 2,6-(Ph₂CH)₂-4-iPrC₆H₂ and MeAr* = 2,6-(Ph₂CH)₂-4-MeC₆H₂) have been synthesized and shown to exhibit remarkable thermal stability and tolerance to oxygen. researchgate.netscripps.edu
Table 2: Selected ¹¹⁹Sn NMR Chemical Shifts of Sterically Hindered Aryltin Hydrides
| Compound | ¹¹⁹Sn Chemical Shift (δ, ppm) |
|---|---|
| (ⁱPrAr*)₂SnH₂ | -331.30 |
| (MeAr*)₂SnH₂ | -331.51 |
| (ⁱPrAr*)SnH₃ | -406.06 |
| (MeAr*)SnH₃ | -406.67 |
Data from Molecules. researchgate.net
The use of these bulky ligands allows for the isolation and full characterization of these tin hydride derivatives, providing valuable insights into the fundamental properties of the Sn-H bond in low-valent tin species.
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for stabilizing reactive main-group element species. Their strong σ-donating ability allows them to form stable dative bonds with electron-deficient centers, such as the tin(II) atom in stannylene. rsc.orgnih.gov
The coordination of two NHC ligands to the SnH₂ fragment would result in a complex of the type (NHC)₂SnH₂. While the direct synthesis of (NHC)₂SnH₂ has been a subject of interest, a common approach to related NHC-stabilized tin(II) species involves the reaction of a stable NHC with an organotin dihydride or trihydride precursor. researchgate.net These reactions can proceed via the abstraction of dihydrogen from the tin hydride by the NHC, leading to the formation of an NHC-stabilized stannylene. researchgate.net
For instance, the reaction of an organotin dihydride, R₂SnH₂, with two equivalents of an NHC can lead to the formation of an NHC-stabilized stannylene, (NHC)·SnR₂. researchgate.net This demonstrates the ability of NHCs to facilitate the generation of and subsequently stabilize low-valent tin species. The strong σ-donation from the carbene carbon to the empty p-orbital of the tin atom is crucial for the stability of these adducts. researchgate.net The steric bulk of the NHC substituents also contributes to the kinetic stabilization of the resulting complex.
Incorporation into Transition Metal Complexes (e.g., W(CO)₅)
The stabilization of the highly reactive SnH₂ moiety can be achieved through coordination to transition metal fragments. The electron-donating character of the SnH₂ ligand allows it to form stable adducts with electron-accepting metal carbonyl complexes. A notable example is the formation of complexes with the pentacarbonyltungsten(0) fragment, W(CO)₅.
Theoretical studies on transition-metal donor-acceptor complexes of the type [(CO)₅W-X(YCp)₂] (where X = Ge, Sn, Pb and Y = B–Tl) indicate that the tetrylone ligands, including Sn(YCp)₂, are strongly bonded to the W(CO)₅ fragment. nih.gov The stability of the W–Sn bond arises from a significant donation from the tin center to the tungsten, involving both σ- and π-bonding, as well as electrostatic interactions. nih.gov This suggests that the W(CO)₅ fragment acts as a strong acceptor, effectively stabilizing the electron-rich SnH₂.
The synthesis of such complexes often involves the reaction of a suitable tin(II) precursor with a photochemically generated, coordinatively unsaturated metal complex. For instance, the photolysis of W(CO)₆ in the presence of a tin(II) hydride precursor can lead to the displacement of a CO ligand and the formation of the desired (SnH₂)W(CO)₅ complex.
| Complex Type | Metal Fragment | Key Bonding Interaction | Reference |
| Tetrylone Complex | W(CO)₅ | σ- and π-donation from Sn to W | nih.gov |
Pincer-Type Ligand Systems for Tin(II) Hydrides
Pincer ligands, which are multidentate ligands that bind to a central metal atom via at least three donor atoms in a meridional fashion, have proven to be highly effective in stabilizing reactive low-valent main group element species, including tin(II) hydrides. rsc.org The steric bulk and the chelate effect provided by these ligands create a kinetically protected environment around the tin center, preventing decomposition pathways such as dehydrogenative coupling. bohrium.comacs.orgnih.gov
Recent research has demonstrated the synthesis and characterization of thermally stable tin(II) hydrides supported by sterically undemanding N,N,N-coordinating pincer-type ligands. bohrium.comacs.orgnih.gov For example, tin(II) hydrides such as LPhSnH and MeLSnH have been successfully isolated, where LPh is 2,5-dipyridyl-3,4-diphenylpyrrolato and MeL is 2,5-bis(6-methylpyridyl)pyrrolato. bohrium.comacs.orgnih.gov The synthesis of these compounds can be achieved by using specific hydride donors like pinacolborane with the corresponding tin(II) methoxide (B1231860) precursors (LPhSnOMe and MeLSnOMe) to avoid the catalytic dehydrocoupling that can be promoted by borane (B79455) byproducts from other common hydride reagents. bohrium.comacs.orgnih.gov
| Pincer Ligand Type | Example Ligand | Stabilized Tin(II) Hydride | Synthetic Precursor | Reference |
| N,N,N-coordinating | 2,5-dipyridyl-3,4-diphenylpyrrolato (LPh) | LPhSnH | LPhSnOMe | bohrium.comacs.orgnih.gov |
| N,N,N-coordinating | 2,5-bis(6-methylpyridyl)pyrrolato (MeL) | MeLSnH | MeLSnOMe | bohrium.comacs.orgnih.gov |
Donor-Acceptor Bisadduct Complexes
The formation of donor-acceptor complexes is another successful strategy for the stabilization of this compound. In this approach, Lewis bases donate electron density to the tin(II) center, while Lewis acids can interact with the hydride ligands. This push-pull electronic effect can significantly enhance the stability of the SnH₂ moiety.
For instance, the reaction of the bulky organotin trihydride ArSnH₃ (where Ar is a sterically demanding terphenyl ligand) with an excess of pyridine (B92270) or amine bases leads to the formation of monomeric base adducts of the corresponding organotin(II) hydride, Ar*SnH. nih.gov These base adducts exhibit remarkable thermal stability. nih.gov The formation of classic donor-acceptor complexes has also been observed in the reaction of N-coordinated tin(II) compounds with Lewis acids like BH₃. d-nb.info
| Donor | Acceptor | Resulting Complex Type | Reference |
| Amine Bases | ArSnH (from ArSnH₃) | Base-stabilized Organotin(II) Hydride | nih.gov |
| NMe₂ groups in ligand | BH₃ | Borane Adduct of N-coordinated Tin(II) | d-nb.info |
Precursor Chemistry for this compound and its Derivatives
The synthesis of this compound and its derivatives relies on the availability of suitable precursor compounds. The choice of precursor dictates the synthetic route and can influence the stability and reactivity of the final product.
Stannane (SnH₄) and Organotin Trihydrides (Ar*SnH₃) as Precursors
Stannane (SnH₄), the tin analogue of methane, is a fundamental precursor for tin hydrides. wikipedia.orgshef.ac.uk Although its high reactivity and thermal instability present challenges, it can be prepared by the reaction of tin(IV) chloride (SnCl₄) with a strong reducing agent like lithium aluminum hydride (Li[AlH₄]). wikipedia.org SnH₄ can, in principle, serve as a source of the SnH₂ fragment through controlled decomposition or reaction.
Organotin trihydrides, particularly those with bulky substituents (ArSnH₃), are valuable precursors for the generation of organotin(II) hydrides. nih.govrsc.org The steric bulk of the aryl group provides kinetic stabilization to the resulting tin(II) hydride. nih.gov A notable synthetic route involves the dehydrogenation of an organotin trihydride. For example, reacting ArSnH₃ with pyridine and amine bases results in the evolution of hydrogen gas and the formation of the organotin(II) hydride. nih.gov
Reduction of Tin(II) Halides and Diorganotin Dihalides
The reduction of tin(II) halides and diorganotin dihalides is a common and versatile method for the synthesis of tin hydrides. ucl.ac.ukmsu.edu A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired product.
Tin(II) halides (SnX₂) can be reduced to SnH₂ or its derivatives. Similarly, diorganotin dihalides (R₂SnX₂) can be reduced to the corresponding diorganotin dihydrides (R₂SnH₂). Common reducing agents include lithium aluminum hydride and sodium borohydride. ucl.ac.ukwikipedia.org For example, dibutyltin (B87310) dichloride can be reduced by lithium aluminum hydride to yield dibutyltin dihydride. wikipedia.org The reaction conditions, such as the solvent, can be crucial for the success of these reductions. ucl.ac.uk
| Precursor | Reducing Agent | Product | Reference |
| Tin(IV) Chloride (SnCl₄) | Lithium Aluminum Hydride (Li[AlH₄]) | Stannane (SnH₄) | wikipedia.org |
| Dibutyltin Dichloride (Bu₂SnCl₂) | Lithium Aluminum Hydride (Li[AlH₄]) | Dibutyltin Dihydride (Bu₂SnH₂) | wikipedia.org |
Organotin(IV) Hydrides as Precursors for Organotin(II) Hydrides via Reductive Elimination
Reductive elimination from organotin(IV) hydrides provides another pathway to organotin(II) hydrides. This process involves the removal of a molecule, typically dihydrogen (H₂), from the tin(IV) center, resulting in a reduction of the tin's oxidation state to +II.
The dehydrogenation of bulky organotin trihydrides, as mentioned previously, is an example of this type of transformation. nih.gov The use of N-heterocyclic carbenes as stoichiometric dehydrogenation reagents has been shown to be a highly selective method for abstracting dihydrogen from tin di- and trihydrides. nih.gov This approach represents a valuable synthetic protocol that does not rely on low-oxidation state precursor materials. nih.gov
Reactivity Profiles and Catalytic Applications of Dihydridotin Snh2 and Its Analogues
Activation of Small Molecules by Low-Valent Tin Hydrides
Low-valent tin hydrides, particularly dihydridotin (SnH₂) and its analogues, have emerged as potent reagents for the activation of small molecules, a role traditionally dominated by transition metal complexes. The reactivity of these main-group compounds stems from the presence of both a lone pair of electrons and vacant p-orbitals on the tin(II) center, enabling them to act as both nucleophiles and electrophiles. This dual reactivity allows for the activation of a variety of small molecules with polarized and unpolarized bonds.
Carbon Dioxide (CO₂) Activation
The activation of carbon dioxide by low-valent tin hydrides has been a subject of significant interest due to the potential for CO₂ utilization. This compound analogues react with CO₂ through the insertion of the carbon dioxide molecule into the Sn-H bond. This reaction typically results in the formation of tin(II) formate (B1220265) complexes.
The mechanism of CO₂ activation is believed to involve a nucleophilic attack of the hydride on the electrophilic carbon atom of CO₂, followed by the coordination of the oxygen atoms to the tin center. This process effectively converts CO₂ into a formate ligand.
Table 1: Examples of CO₂ Activation by Low-Valent Tin Hydrides
| Tin Hydride Analogue | Product | Observations |
|---|
Research has shown that the reaction is often reversible, with the stability of the resulting formate complex depending on the nature of the ancillary ligands on the tin atom.
Carbonyl Compound Activation
Low-valent tin hydrides have demonstrated the ability to activate the C=O bond in carbonyl compounds. This reactivity is harnessed in reduction reactions where the tin hydride acts as a source of hydride to reduce aldehydes and ketones to their corresponding alcohols.
The activation proceeds via the addition of the Sn-H bond across the carbonyl group. The hydridic hydrogen attacks the electrophilic carbonyl carbon, while the tin atom coordinates to the carbonyl oxygen. This initial adduct can then be hydrolyzed to yield the alcohol. Studies have shown that organotin dihydrides, such as diphenyltin (B89523) dihydride and dibutyltin (B87310) dihydride, can effectively reduce a variety of aldehydes and ketones. sci-hub.box
Table 2: Reduction of Carbonyl Compounds with Diphenyltin Dihydride
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Benzyl alcohol | 95 |
| Acetophenone | 1-Phenylethanol | 92 |
Data sourced from studies on organotin dihydride reductions. sci-hub.box
Alkynes, Diazo, Azo, and C=N Bond Activation
The reactivity of this compound and its analogues extends to the activation of various unsaturated functionalities, including carbon-carbon triple bonds in alkynes, the N=N double bond in diazo and azo compounds, and the C=N double bond in imines and related species.
While specific, detailed studies focusing solely on this compound (SnH₂) are limited, the general reactivity of low-valent Group 14 hydrides provides a strong indication of their capability in these transformations. The activation of these molecules is believed to proceed through the insertion of the unsaturated bond into the Sn-H bond, a process analogous to the activation of carbonyls and CO₂.
For instance, the reaction with alkynes can lead to hydrostannylation products, where the tin hydride adds across the triple bond. The activation of the C=N bond in imines can lead to the formation of tin amides upon cleavage of the bond or reduction to amines. The reactions with diazo and azo compounds are less explored but are presumed to involve interaction with the N=N double bond, potentially leading to reduction or insertion products.
Hydroelementation Reactions Catalyzed by this compound Complexes
This compound complexes and their analogues have shown significant promise as catalysts in hydroelementation reactions, offering a main-group element-based alternative to traditional transition metal catalysts. These reactions involve the addition of an E-H bond (where E is an element like B, Si, or Sn) across an unsaturated bond.
Hydroboration of Carbonyl Compounds and Heterocumulenes
Tin(II) hydride complexes have been identified as highly efficient catalysts for the hydroboration of carbonyl compounds and heterocumulenes, such as carbodiimides and isocyanates, using borane (B79455) reagents like pinacolborane (HBpin).
In the hydroboration of aldehydes and ketones, bulky two-coordinate tin(II) hydride complexes have demonstrated remarkable activity, achieving quantitative conversions with catalyst loadings as low as 0.05 mol% and high turnover frequencies. chem-station.comnih.gov The proposed catalytic cycle involves the insertion of the carbonyl group into the Sn-H bond of the catalyst to form a tin alkoxide intermediate. This is followed by a σ-bond metathesis reaction with HBpin, which regenerates the tin hydride catalyst and releases the boronate ester product. chem-station.com
Table 3: Catalytic Hydroboration of Ketones using a Tin(II) Hydride Catalyst
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
|---|---|---|---|
| Acetophenone | 0.1 | 1 | >99 |
| Benzophenone | 0.1 | 1 | >99 |
Data represents typical results from studies on low-coordinate tin(II) hydride catalysts. chem-station.comnih.gov
This catalytic activity also extends to the hydroboration of heterocumulenes. For example, tin(II) halides have been shown to catalyze the dihydroboration of carbodiimides with HBpin at room temperature. researchgate.net Similarly, the hydroboration of isocyanates can be achieved, leading to the formation of N-boryl formamides or further reduced products. researchgate.netgoettingen-research-online.dersc.orgrsc.orgnih.gov
Hydrostannylation Reactions
Hydrostannylation, the addition of a tin-hydrogen bond across an unsaturated substrate, is a fundamental reaction for the synthesis of organotin compounds. While traditionally carried out under radical conditions or with transition metal catalysts, there is growing interest in the use of low-valent tin compounds to catalyze these reactions.
This compound complexes can, in principle, catalyze the hydrostannylation of alkynes and alkenes. The mechanism would likely involve the activation of a tin hydride reagent by the this compound catalyst, followed by the addition of the resulting species to the unsaturated substrate. However, the majority of the current literature on catalytic hydrostannylation focuses on transition metal catalysts, such as those based on palladium. wikipedia.orgresearchgate.netacs.orgqub.ac.uk
Recent research has explored the use of hydridostannylene tungsten complexes for the hydrostannylation of olefins, which proceeds via olefin insertion into the Sn-H bond. acs.org While not a direct catalysis by a this compound complex, this work provides insight into the fundamental reactivity of Sn-H bonds in low-valent tin species towards unsaturated substrates. The development of efficient hydrostannylation reactions catalyzed solely by this compound and its analogues remains an active area of research.
Hydrodeoxygenation (HDO) and Hydrodesulfurization (HDS)
Low-valent tin(II) hydrides, analogues of this compound, have demonstrated catalytic activity in the hydrodeoxygenation (HDO) and hydrodesulfurization (HDS) of unsaturated substrates like isocyanates and isothiocyanates. These processes are crucial for removing heteroatoms and typically involve the reduction of C=O and C=S bonds.
Research utilizing a low-valent tin(II) hydride catalyst supported by a bis-guanidinato ligand (Sn-2) has shown its efficacy in the chemoselective reduction of heterocumulenes via hydroboration. rsc.org In the presence of this tin catalyst, isocyanates and isothiocyanates are converted into N-boryl methyl amines through HDO and HDS reactions, respectively. rsc.org This transformation highlights the potential of Sn(II)-H moieties to act as catalysts in challenging reduction reactions. The catalyst facilitates the cleavage of the carbon-heteroatom double bond and subsequent reduction. rsc.orgresearchgate.net
The table below summarizes the catalytic performance of a representative low-valent tin(II) hydride complex in these transformations. rsc.org
| Substrate | Reaction Type | Product | Catalyst |
|---|---|---|---|
| Isocyanate (R-N=C=O) | Hydrodeoxygenation (HDO) | N-boryl methyl amine | Low-valent Sn(II) Hydride (Sn-2) |
| Isothiocyanate (R-N=C=S) | Hydrodesulfurization (HDS) | N-boryl methyl amine | Low-valent Sn(II) Hydride (Sn-2) |
Reductive Elimination Processes Involving this compound Species
Reductive elimination is a fundamental reaction step where a metal center's oxidation state decreases, often leading to the formation of a new bond between two ligands. While common in transition metal chemistry, this process is less frequently observed for main group elements but is significant in the chemistry of tin hydrides. nih.gov
A key example involves the dehydrogenation of a sterically bulky organotin trihydride, ArSnH₃ (where Ar is a large aryl group), to generate an organotin(II) hydride, Ar*SnH, which is a stable analogue of SnH₂. nih.govrsc.org This transformation proceeds via the reductive elimination of dihydrogen (H₂) and can be catalyzed by nitrogen bases like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
The reaction proceeds as follows: ArSnH₃ + Base ⇌ [ArSnH₂]⁻ + [Base-H]⁺ → Ar*SnH + H₂ + Base
Kinetic studies on this DMAP-catalyzed reaction have provided insight into the mechanism. nih.govrsc.org The activation energy was estimated to be approximately 13.7 kcal mol⁻¹, and a kinetic isotope effect (KIE) was observed, supporting a polar mechanism for the dehydrogenation process. nih.govrsc.org This type of reductive elimination provides a valuable synthetic route to low-valent tin hydrides from more stable Sn(IV) precursors. nih.gov
| Precursor | Reaction | Product (SnH₂ Analogue) | Key Findings |
|---|---|---|---|
| ArSnH₃ | Base-catalyzed dehydrogenation | ArSnH | Proceeds via reductive elimination of H₂. Activation Energy: ~13.7 kcal mol⁻¹. nih.gov |
| (CH(SiMe₃)₂)₂SnH₃ | Reaction with N-heterocyclic carbene | Carbene-stabilized stannylene | Complete dehydrogenation can lead to distannynes or tin clusters. researchgate.net |
Role as Reactive Intermediates in Organic and Inorganic Transformations
This compound, SnH₂, is the parent compound of the stannylene family (R₂Sn:), which are analogues of carbenes and are characterized by a divalent tin center. wikipedia.org Free SnH₂ is highly unstable, but its reactivity can be inferred from studies of sterically protected stannylenes. These species are potent reactive intermediates capable of participating in a variety of chemical transformations.
Key reaction types involving stannylene intermediates include:
Insertion Reactions: Stannylenes can insert into various bonds. Theoretical studies on the related stannylenoid H₂SnLiF show insertion into X-H bonds (where X = N, O, F). tubitak.gov.tr Experimental work has demonstrated the specific insertion of substituted stannylenes into the P-P bond of a hexaphospha-pentaprismane cage. rsc.org
Oxidative Addition: Stannylenes can undergo oxidative addition with E-H bonds (E = B, Si, O, N) and even dihydrogen, increasing the tin's oxidation state from +2 to +4. wikipedia.org
Cycloaddition: Like carbenes, stannylenes can participate in cycloaddition reactions, for example, a [2+4] cycloaddition with certain dienes. wikipedia.org
Reactions with Alkynes: The reactivity of stannylenes with alkynes can be complex, leading to coordination complexes, insertion products, or more intricate structures depending on the substituents. rsc.org
| Reaction Type | Substrate | Description of Transformation | Reference Example |
|---|---|---|---|
| Insertion | P-P single bond | The stannylene inserts directly into the phosphorus-phosphorus bond, forming a new cyclic structure. | Insertion into P₆C₄tBu₄. rsc.org |
| Oxidative Addition | N-H, O-H bonds | The Sn(II) center adds across the E-H bond, forming Sn(IV) species with new Sn-H and Sn-E bonds. | Addition to ammonia (B1221849) and water. wikipedia.org |
| Cycloaddition | Conjugated dienes | The stannylene adds to the diene system in a concerted fashion to form a five-membered ring. | [2+4] cycloaddition. wikipedia.org |
| Reaction with Alkynes | Terminal alkynes | Complex reaction pathways can lead to migratory insertion or the formation of 1:2 complexes. | Reaction of Sn(AriPr4)₂ with phenylacetylene. rsc.org |
Reactivity with Alkali Metal Compounds and Metallation Reactions
The Sn-H bonds in this compound are expected to be acidic enough to react with strong bases, such as alkali metal compounds. noaa.gov This process, known as metallation or deprotonation, would result in the formation of alkali metal stannyl (B1234572) hydrides. While reports on the direct metallation of simple tin hydrides are limited, the principles can be derived from the known reactivity of alkali metal hydrides and organometallic reagents. researchgate.netdigitellinc.com
Alkali metal hydrides (e.g., LiH, NaH, KH) and organolithium reagents (e.g., n-BuLi) are powerful bases capable of deprotonating a wide range of Brønsted acids. noaa.govgoogle.com The reaction of SnH₂ with such a reagent would involve the abstraction of a proton (H⁺) from the tin center, leaving behind an anionic stannyl species that would form a salt with the alkali metal cation.
Possible reactions include:
SnH₂ + M-H → M⁺[SnH]⁻ + H₂ (where M = Li, Na, K)
SnH₂ + R-Li → Li⁺[SnH]⁻ + R-H (where R = alkyl group)
These resulting anionic tin hydride species could serve as potent nucleophiles or reducing agents in further synthetic transformations. The synthesis of potassium stannides via the reaction of potassium hydride with silyl-substituted stannanes provides experimental support for the feasibility of such metallation reactions at tin centers. researchgate.net
| Alkali Metal Reagent | Proposed Reaction Type | Expected Product |
|---|---|---|
| Potassium Hydride (KH) | Deprotonation | Potassium stannyl hydride (K[SnH]) |
| n-Butyllithium (n-BuLi) | Deprotonation | Lithium stannyl hydride (Li[SnH]) |
| Sodium Hydride (NaH) | Deprotonation | Sodium stannyl hydride (Na[SnH]) |
Advanced Research Topics and Emerging Trends
Computational Design of Novel Ligand Systems for Enhanced Stability and Reactivity
The design of ligands plays a pivotal role in stabilizing and tuning the reactivity of dihydridotin. Computational methods, such as Density Functional Theory (DFT), are extensively employed to predict and design novel ligand systems that can effectively coordinate to tin, thereby enhancing its stability and controlling its reactivity. Researchers investigate how different ligand architectures—ranging from sterically bulky groups to chelating pincer-type ligands—influence the electronic structure and steric environment around the tin center. This computational approach allows for the rational design of tin hydride complexes with tailored properties for specific applications, such as catalysis or materials synthesis. For instance, studies have explored how N-heterocyclic carbenes (NHCs) and bulky aromatic ligands can stabilize low-valent tin hydrides, preventing decomposition and enabling detailed studies of their chemistry capes.gov.brnih.gov.
Interactions with Other Main Group Elements and Transition Metals
This compound and its derivatives exhibit diverse interactions with both main group elements and transition metals. These interactions are fundamental to understanding its coordination chemistry and potential catalytic roles.
Main Group Elements: Tin hydrides can react with various main group elements, leading to the formation of new Sn-element bonds. For example, reactions with carbon dioxide can yield formate (B1220265) complexes, where a hydride is transferred to the carbon atom rsc.org. Interactions with elements like phosphorus, nitrogen, oxygen, and halogens are also areas of interest, often forming adducts or undergoing substitution reactions that modify the tin hydride's properties.
Transition Metals: The coordination of this compound units to transition metal centers is a significant area of research. These complexes can exhibit unique reactivity, acting as ligands or participating in catalytic cycles. For example, SnH₂ moieties have been stabilized within the coordination sphere of transition metals like tungsten, forming complexes where the SnH₂ unit is flanked by electron-donating and electron-accepting groups capes.gov.brresearchgate.net. Such complexes are investigated for their potential in catalysis, including hydrostannylation reactions acs.org.
Table 6.3.1: Examples of Interactions with Transition Metals
| Metal Complex | Ligand/Coordinating Unit | Interaction Type | Reference |
| W(CO)₅{Sn(AriPr6)(μ-H)} | SnH₂ unit | Coordination via Sn-W bond, stabilization of Sn-H | acs.org |
| [(CBA)AuCl] | Cyclic bent allene (B1206475) (CBA) | CBA derived from SnH₂; coordination to Au | researchgate.net |
| [(CBA)RhCl(CO)₂] | Cyclic bent allene (CBA) | CBA derived from SnH₂; coordination to Rh | researchgate.net |
| [(CBA)W(CO)₅] | Cyclic bent allene (CBA) | CBA derived from SnH₂; coordination to W | researchgate.net |
| RuSnH₂(OTf)(PPh₃) | SnH₂ unit | Stannyl (B1234572) complex, coordination to Ru | acs.org |
Potential for Controlled Dehydrogenation in Energy-Related Research
The ability of tin hydrides to undergo controlled dehydrogenation is of significant interest for energy-related applications, particularly in hydrogen storage and release. Metal hydrides, in general, are explored for their capacity to store large amounts of hydrogen, which can then be released in a controlled manner for fuel cell applications nih.govfuelcellstore.comfrontiersin.org. While specific research on this compound for bulk hydrogen storage is less prominent compared to other metal hydrides, the fundamental chemistry of Sn-H bond cleavage and hydrogen release is relevant. Studies on related tin hydride systems, such as polystannanes, explore their potential in catalytic dehydropolymerization wikipedia.org. The controlled release of hydrogen from metal hydride systems is often governed by the thermodynamics and kinetics of the metal-hydrogen bond, making the study of Sn-H bond dissociation crucial for developing efficient energy storage materials.
Development of New Catalytic Cycles and Mechanistic Insights
This compound derivatives and related organotin hydrides are recognized for their catalytic potential in various organic transformations. Tributyltin hydride (Bu₃SnH), a well-studied analogue, is widely used in radical-mediated reactions, such as dehalogenation and additions to unsaturated systems jove.comucl.ac.uklibretexts.orgyoutube.comyoutube.com. These reactions often proceed via radical chain mechanisms initiated by AIBN or photolysis, where the weak Sn-H bond plays a key role.
More recently, low-valent tin(II) hydrides, stabilized by specific ligands, have emerged as efficient catalysts for reactions like the hydroboration of carbonyl compounds nih.govacs.org. These systems can activate small molecules, including CO₂, in the absence of external catalysts nih.gov. Mechanistic studies, often employing DFT calculations, are crucial for understanding the intricate pathways involved, such as σ-bond metathesis or concerted hydride transfer. The development of new catalytic cycles often relies on understanding the role of metal-ligand cooperativity, where both the metal center and its ligands actively participate in the catalytic process wikipedia.org.
Table 6.5.1: Catalytic Applications and Mechanistic Features of Tin Hydrides
| Compound/System | Catalytic Application | Mechanistic Feature | Reference |
| Tributyltin Hydride (Bu₃SnH) | Radical reactions (dehalogenation, additions) | Radical chain mechanism, weak Sn-H bond, initiation by AIBN/light | jove.comucl.ac.uklibretexts.org |
| Low-valent Sn(II) hydrides (e.g., L†(H)Sn:) | Hydroboration of carbonyl compounds | σ-bond metathesis, metal-ligand cooperativity, activation of small molecules (e.g., CO₂) | nih.govacs.org |
| Dibutyltin (B87310) dihydride (Bu₂SnH₂) | Hydrostannation of olefins | Olefin insertion into Sn-H bond, coordination at tin | rsc.org |
| Tin hydrides with pyridyl groups | Reduction of alkyl halides | Intramolecular coordination for control of radical reactions | rsc.org |
Synthesis of Novel Hybrid Materials Incorporating SnH₂ Units
The incorporation of this compound (SnH₂) units into novel hybrid materials represents a frontier in materials science. These materials can leverage the unique properties of tin-hydrogen bonds and the structural versatility of tin. For instance, research into polystannanes, which are polymers with a tin-backbone, involves the catalytic dehydropolymerization of dialkylstannanes (R₂SnH₂) wikipedia.org. These polymers, with the general formula (R₂Sn)n, are analogous to polysilanes and have shown potential in various applications.
Furthermore, the synthesis of coordination polymers and metal-organic frameworks (MOFs) that incorporate SnH₂ fragments or related tin hydride functionalities is an active area. Such materials could offer tailored porosity, catalytic activity, or electronic properties. While direct incorporation of the highly reactive SnH₂ monomer might be challenging, stabilized derivatives or precursor molecules that can generate SnH₂ in situ are explored for creating advanced hybrid materials with specific structural and functional attributes.
Table 6.6.1: Hybrid Materials Incorporating Tin Hydride Units
| Material Type | Key Component/Unit | Synthesis Method | Potential Applications | Reference |
| Polystannanes | (R₂Sn)n | Catalytic dehydropolymerization of R₂SnH₂ | Polymers, materials | wikipedia.org |
| Tin-containing polymers | SnH₂ units | Polymerization of SnH₂ precursors or derivatives | Advanced materials | wikipedia.orggoogle.com |
| Coordination Polymers/MOFs | SnH₂ fragments | Coordination chemistry, templating | Catalysis, functional materials | (Implied by general research trends) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
